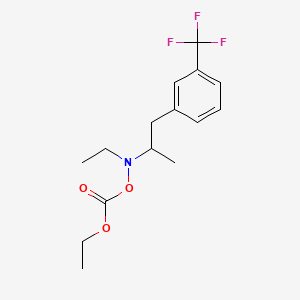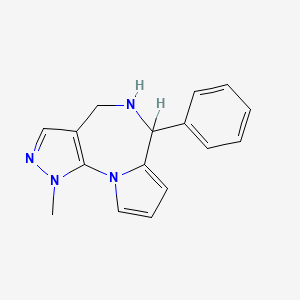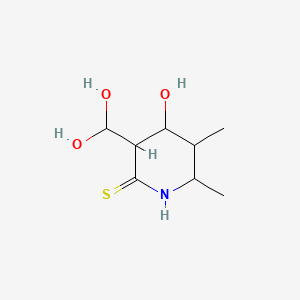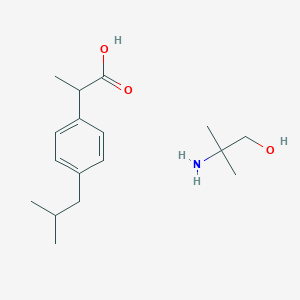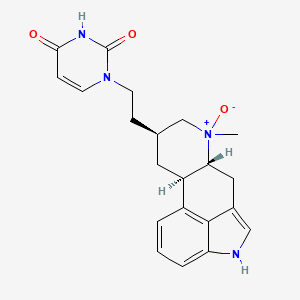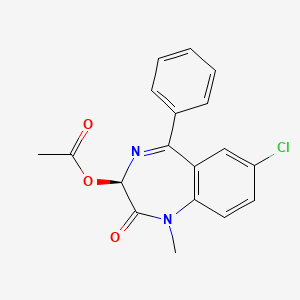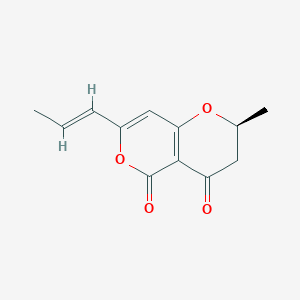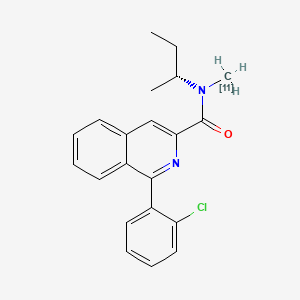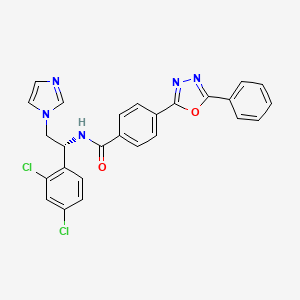
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride involves multiple steps. The process typically begins with the reaction of piperazine with dimethylamine to form an intermediate compound. This intermediate is then subjected to further reactions with carbonyl compounds under controlled conditions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques to remove impurities and ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperazinecarboxamide, N,N-dimethyl-: This compound has a similar structure but lacks the additional dimethylamino carbonyl group.
1-Piperazinecarboxamide, N-methyl-N-((dimethylamino)carbonyl)-: This compound is similar but has only one methyl group attached to the piperazine ring.
Uniqueness
1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
80712-49-8 |
|---|---|
Molekularformel |
C10H21ClN4O2 |
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
N-(dimethylcarbamoyl)-N,4-dimethylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N4O2.ClH/c1-11(2)9(15)13(4)10(16)14-7-5-12(3)6-8-14;/h5-8H2,1-4H3;1H |
InChI-Schlüssel |
WANUQLSWJLXBAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)N(C)C(=O)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



